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Introduction

The Carcinoembryonic Antigen-related Cell Adhesion Molecule (CEACAM) family, homologs of
the broader "Celad" classification, represents a group of highly glycosylated glycoproteins
belonging to the immunoglobulin (Ig) superfamily.[1][2][3] These proteins are crucial mediators
of intercellular interactions, influencing a wide array of physiological and pathological
processes including cell adhesion, immune response modulation, angiogenesis, and the
development and progression of cancer.[2][3] Members of this family, particularly CEACAM1,
CEACAMS5, and CEACAMG, are frequently dysregulated in various malignancies, making them
compelling targets for novel therapeutic interventions in oncology.[4][5][6] This technical guide
provides a comprehensive overview of key CEACAM homologs and analogs, their signaling
pathways, experimental methodologies for their study, and quantitative data pertinent to their
role in disease.

Core CEACAM Family Members and Their Function

The human CEACAM family is a diverse group of proteins, each with distinct structural features
and functional roles.[1][7] They are characterized by an N-terminal variable (V)-like Ig domain
followed by a variable number of constant (C2)-like Ig domains.[2][7] Their mode of attachment
to the cell membrane, either via a transmembrane domain or a glycosylphosphatidylinositol
(GPI) anchor, further dictates their signaling capabilities.[7][8]
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CEACAML1 (CD66a): As a transmembrane protein, CEACAML is a critical regulator of immune
responses and cellular growth.[4][9] It is expressed on various cell types, including epithelial,
endothelial, and immune cells.[9] CEACAML1 can mediate both inhibitory and activating signals,
depending on the isoform and cellular context.[9][10] Its long cytoplasmic tail contains
immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that, upon phosphorylation, can recruit
phosphatases like SHP-1 and SHP-2 to dampen signaling cascades.[7][9] In the context of
cancer, CEACAML1 has a dual role, sometimes acting as a tumor suppressor and in other cases
promoting tumor progression and immune evasion.[4][11]

CEACAMS5 (CEA, CD66e): This GPI-anchored protein is one of the most well-known tumor
markers, particularly for colorectal cancer.[6][12] Overexpression of CEACAMS is associated
with tumor progression, metastasis, and resistance to therapy.[6][13] It functions as a cell
adhesion molecule, promoting both homophilic (CEACAM5-CEACAMDS5) and heterophilic (e.qg.,
with CEACAMSG) interactions.[14] Its signaling can activate pathways like c-Src/MAP-ERK,
which promotes cell proliferation and migration.[6]

CEACAMG6 (NCA, CD66c): Also a GPIl-anchored protein, CEACAMG is frequently
overexpressed in a wide range of cancers, including pancreatic, breast, and non-small cell lung
cancer.[15][16][17] High expression levels of CEACAMG6 are often correlated with poor
prognosis.[5] It plays a significant role in promoting tumor cell invasion, metastasis, and
resistance to anoikis (a form of programmed cell death that occurs in anchorage-dependent
cells when they detach from the surrounding extracellular matrix). CEACAM®6 can activate key
oncogenic signaling pathways such as PI3K/Akt and MAPK/ERK.[15][16][17]

Signaling Pathways

The signaling cascades initiated by CEACAM proteins are central to their function in both
normal physiology and disease. These pathways are complex and often interconnected,
influencing cell fate decisions such as proliferation, survival, and migration.

CEACAML1 Signaling

CEACAML1 signaling is multifaceted, with its outcome being highly dependent on its isoform
and the cellular environment. The long isoform of CEACAM1 (CEACAM1-L) contains ITIMs in
its cytoplasmic domain.[9] Upon homophilic binding, these ITIMs can be phosphorylated,
leading to the recruitment of the phosphatases SHP-1 and SHP-2.[7][9] This recruitment can
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inhibit signaling from activating receptors, such as the B cell receptor (BCR) and T cell receptor
(TCR), thereby acting as an immune checkpoint.[2][4] In monocytes, however, homophilic
CEACAML1 binding can promote survival through a PI3K/Akt-dependent pathway that leads to
the activation of Bcl-2 and inhibition of caspase-3.[4]
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Caption: CEACAML1 signaling pathways in immune cells.

© 2025 BenchChem. All rights reserved. 4 /15 Tech Support


https://www.benchchem.com/product/b1223045?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

CEACAMS5 and CEACAMG Signaling

As GPl-anchored proteins, CEACAM5 and CEACAMG lack intracellular signaling domains and
are thought to transmit signals by associating with other transmembrane proteins or by
localizing to specific membrane microdomains.[8] Overexpression of CEACAM5 and
CEACAMG in cancer cells leads to the activation of several oncogenic pathways.

PI3K/Akt Pathway: Both CEACAMS5 and CEACAMG6 can activate the PI3K/Akt pathway, a
central signaling node that promotes cell survival, growth, and proliferation.[6][15] This
activation can be mediated through interactions with other receptor tyrosine kinases.

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade that is
often activated by CEACAM5 and CEACAMG.[6][15][17] This pathway regulates cell
proliferation, differentiation, and migration.

p38-Smad2/3 Pathway: In non-small-cell lung cancer (NSCLC), CEACAMS5 has been shown to
promote cell proliferation and migration through the p38-Smad2/3 signaling pathway.[18]

© 2025 BenchChem. All rights reserved. 5/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4057559/
https://www.cusabio.com/c-21149.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10836497/
https://www.cusabio.com/c-21149.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10836497/
https://pubmed.ncbi.nlm.nih.gov/38240103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7536504/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

CEACAM5 / CEACAM6

PI3K/Akt Pathway NAPK/ER# Pathway p38/Smad Pathway (NSCLC)
PI3K |- Ras > p38
Akt Raf Smad?2/3

Survival & Growth MEK Proliferation & Migration

ERK

Proliferation & Migration

Click to download full resolution via product page

Caption: Oncogenic signaling by CEACAM5 and CEACAMS.
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Quantitative Data

The expression levels of CEACAM proteins are often altered in cancerous tissues compared to
their normal counterparts. This differential expression is a key aspect of their utility as

biomarkers and therapeutic targets.
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Experimental Protocols

A variety of experimental techniques are employed to study the expression, localization, and
function of CEACAM proteins.

Western Blot Analysis for CEACAM Protein Expression

This technique is used to detect and quantify the amount of a specific CEACAM protein in a
cell or tissue lysate.

Methodology:

o Protein Extraction: Lyse cells or tissues in RIPA buffer containing a protease inhibitor
cocktalil.

e Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.

o SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE).

o Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF
membrane.

» Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin
(BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the
CEACAM protein of interest overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and imaging system.[22][23][24]

Immunohistochemistry (IHC) for CEACAM Localization

IHC is used to visualize the expression and localization of CEACAM proteins within tissue

sections.

Methodology:

Tissue Preparation: Fix tissue samples in formalin and embed in paraffin. Cut thin sections
(e.g., 4 um) and mount on slides.

Deparaffinization and Rehydration: Deparaffinize the tissue sections with xylene and
rehydrate through a graded series of ethanol.

Antigen Retrieval: Perform antigen retrieval to unmask the antigenic epitopes, often by heat-
induced methods in a citrate or EDTA bulffer.

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block
non-specific binding sites with a blocking serum.

Primary Antibody Incubation: Incubate the sections with a primary antibody against the target
CEACAM protein.

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a
streptavidin-HRP complex. Visualize the staining with a chromogen such as
diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the
cell nuclei, dehydrate, and mount with a coverslip.[22][24]

Flow Cytometry for Cell Surface CEACAM Expression

Flow cytometry allows for the quantification of cell surface expression of CEACAM proteins on

single cells in a population.

Methodology:
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Cell Preparation: Prepare a single-cell suspension from cell culture or dissociated tissue.

Blocking: Block non-specific antibody binding by incubating the cells with an Fc receptor
blocking solution.

Primary Antibody Staining: Incubate the cells with a fluorescently labeled primary antibody
specific for the extracellular domain of the CEACAM protein.

Washing: Wash the cells to remove unbound antibody.

Data Acquisition: Analyze the stained cells on a flow cytometer, exciting the fluorophore with
a laser and detecting the emitted fluorescence.

Data Analysis: Quantify the percentage of positive cells and the mean fluorescence intensity
to determine the level of CEACAM expression.[22][25]

Real-Time Quantitative PCR (RT-qPCR) for CEACAM
MRNA Expression

RT-gPCR is used to measure the messenger RNA (mMRNA) levels of CEACAM genes,

providing an indication of gene expression.

Methodology:

RNA Extraction: Isolate total RNA from cells or tissues.

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a
reverse transcriptase enzyme.

gPCR Reaction: Set up a PCR reaction containing the cDNA template, gene-specific primers
for the CEACAM gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green) or
a fluorescently labeled probe.

Thermocycling and Data Collection: Perform the PCR in a real-time PCR instrument that
monitors the fluorescence intensity at each cycle.
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+ Data Analysis: Determine the cycle threshold (Ct) value for each sample and normalize to a
housekeeping gene to calculate the relative expression of the CEACAM gene.[23][26]
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Caption: Workflow for studying CEACAM expression.

Conclusion

The CEACAM family of proteins represents a class of molecules with profound implications for
cancer biology and immunology. Their aberrant expression in numerous cancers and their roles
in key signaling pathways that drive malignancy underscore their importance as diagnostic
markers and therapeutic targets. A thorough understanding of their complex signaling networks
and the application of robust experimental methodologies are essential for the continued
development of effective CEACAM-targeted therapies. This guide provides a foundational
overview to aid researchers and drug development professionals in this endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. [Human carcinoembryonic antigen family proteins, structure and function] - PubMed
[pubmed.ncbi.nim.nih.gov]

2. aacrjournals.org [aacrjournals.org]

3. academic.oup.com [academic.oup.com]

4. CEACAM1 as a multi-purpose target for cancer immunotherapy - PMC
[pmc.ncbi.nlm.nih.gov]

5. CEACAMBG6 expression and function in tumor biology: a comprehensive review - PubMed
[pubmed.ncbi.nim.nih.gov]

6. cusabio.com [cusabio.com]

7. CEACAM family: Carcinoembryonic antigen cell adhesion family, CD66 family, C-CAM
family - PMC [pmc.ncbi.nlm.nih.gov]

8. Signaling by epithelial members of the CEACAM family — mucosal docking sites for
pathogenic bacteria - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b1223045?utm_src=pdf-body-img
https://www.benchchem.com/product/b1223045?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/22922152/
https://pubmed.ncbi.nlm.nih.gov/22922152/
https://aacrjournals.org/mct/article/23/7/939/746060/Characteristics-of-Carcinoembryonic-Antigen
https://academic.oup.com/gbe/article/6/6/1314/581431
https://pmc.ncbi.nlm.nih.gov/articles/PMC5543821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5543821/
https://pubmed.ncbi.nlm.nih.gov/38796667/
https://pubmed.ncbi.nlm.nih.gov/38796667/
https://www.cusabio.com/c-21149.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7173556/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7173556/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4057559/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4057559/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

9. CEACAML1 structure and function in immunity and its therapeutic implications - PMC
[pmc.ncbi.nlm.nih.gov]

e 10. CEACAMSs: their role in physiology and pathophysiology - PMC [pmc.ncbi.nim.nih.gov]

e 11. Frontiers | The role of carcinoembryonic antigen-related cell adhesion molecule 1 in
cancer [frontiersin.org]

e 12. What are CEACAMS5 antagonists and how do they work? [synapse.patsnap.com]
e 13. What are CEACAMG inhibitors and how do they work? [synapse.patshap.com]
e 14. sinobiological.com [sinobiological.com]

e 15. The emerging roles of CEACAMSG in human cancer (Review) - PMC
[pmc.ncbi.nlm.nih.gov]

e 16. researchgate.net [researchgate.net]

e 17. The emerging roles of CEACAMG6 in human cancer (Review) - PubMed
[pubmed.ncbi.nim.nih.gov]

o 18. CEACAMS stimulates the progression of non-small-cell lung cancer by promoting cell
proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

e 19. CEACAMS 1, 5, and 6 in disease and cancer: interactions with pathogens - PMC
[pmc.ncbi.nlm.nih.gov]

e 20. researchgate.net [researchgate.net]

e 21. onclive.com [onclive.com]

o 22. CEACAM expression in an in-vitro prostatitis model - PMC [pmc.ncbi.nlm.nih.gov]
e 23. journals.plos.org [journals.plos.org]

e 24. Up-regulation of carcinoembryonic antigen-related cell adhesion molecule 1 in
gastrointestinal cancer and its clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

e 25. Frontiers | CEACAM expression in an in-vitro prostatitis model [frontiersin.org]

e 26. Characterization of a member of the CEACAM protein family as a novel marker of proton
pump-rich ionocytes on the zebrafish epidermis - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to CEACAM Homologs
and Analogs in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1223045#celad-homologs-and-analogs]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6814268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6814268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7127089/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1295232/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1295232/full
https://synapse.patsnap.com/article/what-are-ceacam5-antagonists-and-how-do-they-work
https://synapse.patsnap.com/article/what-are-ceacam6-inhibitors-and-how-do-they-work
https://www.sinobiological.com/resource/ceacam5
https://pmc.ncbi.nlm.nih.gov/articles/PMC10836497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10836497/
https://www.researchgate.net/publication/377509192_The_emerging_roles_of_CEACAM6_in_human_cancer_Review
https://pubmed.ncbi.nlm.nih.gov/38240103/
https://pubmed.ncbi.nlm.nih.gov/38240103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7536504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7536504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9891707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9891707/
https://www.researchgate.net/figure/CEACAM1-protein-expression-in-clinical-tumor-tissue-samples-a-Representative-Western_fig3_326065692
https://www.onclive.com/view/finding-and-leveraging-ceacam5-presents-opportunities-and-pitfalls
https://pmc.ncbi.nlm.nih.gov/articles/PMC10485834/
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0028030&type=printable
https://pmc.ncbi.nlm.nih.gov/articles/PMC7109844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7109844/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1236343/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8274849/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8274849/
https://www.benchchem.com/product/b1223045#celad-homologs-and-analogs
https://www.benchchem.com/product/b1223045#celad-homologs-and-analogs
https://www.benchchem.com/product/b1223045#celad-homologs-and-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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